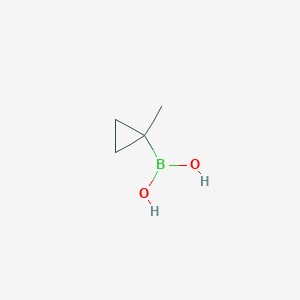
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is a compound that features a pyridine ring substituted with a boronic acid group, a bromine atom, and a di-tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid typically involves multi-step proceduresThe di-Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to reveal the free amino group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed to remove Boc groups
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds are typically formed.
Deprotection: The free amino derivative of the compound is obtained
Scientific Research Applications
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is primarily related to its functional groups:
Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor and drug design.
Bromine Atom: Acts as a leaving group in substitution reactions.
Di-Boc-Amino Group: Protects the amino functionality during synthetic transformations
Comparison with Similar Compounds
Similar Compounds
- 2-(di-Boc-amino)-3-chloro-pyridine-5-boronic acid
- 2-(di-Boc-amino)-3-iodo-pyridine-5-boronic acid
- 2-(di-Boc-amino)-3-fluoro-pyridine-5-boronic acid
Uniqueness
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom offers a good leaving group for substitution reactions, while the boronic acid group is versatile in coupling reactions. The di-Boc protection ensures that the amino group remains inert during various synthetic steps .
Properties
IUPAC Name |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BBrN2O6/c1-14(2,3)24-12(20)19(13(21)25-15(4,5)6)11-10(17)7-9(8-18-11)16(22)23/h7-8,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAPOTJTKNSMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BBrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]pyrimidine-3-boronic acid](/img/structure/B8187559.png)



![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187580.png)
![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187594.png)

![3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester](/img/structure/B8187607.png)


